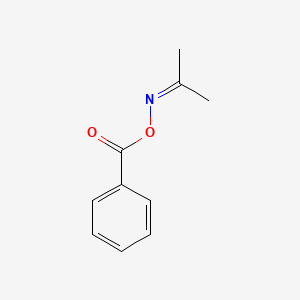

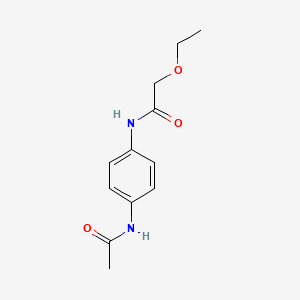

![molecular formula C15H11F3N2O2 B2968188 2-[2-(Trifluoromethyl)benzamido]benzamide CAS No. 923781-05-9](/img/structure/B2968188.png)

2-[2-(Trifluoromethyl)benzamido]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

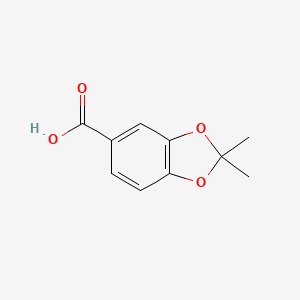

2-[2-(Trifluoromethyl)benzamido]benzamide is a fluorinated aromatic amide . It is an isotopic labeled intermediate for organic synthesis processes .

Synthesis Analysis

The synthetic method of 2-trifluoromethyl benzamide involves using 2, 3-dichlorotrifluorotoluene as a raw material. The process includes preparing 2-fluoro-6-cyano trifluorotoluene through fluorination and cyano substitution, which is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO. It has an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .Chemical Reactions Analysis

This compound is a key intermediate in various organic synthesis processes . It can react with other compounds to form different products, such as [2-(Trifluoromethyl)benzamido]methyl acetate .Physical And Chemical Properties Analysis

This compound is a white solid. It is soluble in organic solvents such as ethanol, ether, and dichloromethane .科学的研究の応用

Pharmacological Research

Research in pharmacology has identified benzamide derivatives, including those similar to 2-[2-(Trifluoromethyl)benzamido]benzamide, as significant for their potential therapeutic applications. For instance, certain benzamide derivatives have been studied for their antiarrhythmic properties. These compounds, characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, have shown promising oral antiarrhythmic activity in animal models. This indicates a potential application in developing new antiarrhythmic drugs (Banitt, Bronn, Coyne, & Schmid, 1977; Banitt, Coyne, Schmid, & Mendel, 1975).

Supramolecular Chemistry

In supramolecular chemistry, the structural and functional properties of benzamide derivatives are explored for their ability to form complex molecular assemblies. A notable application is in the design of new supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These structures are suggestive of new modes of organization, potentially applicable in nanotechnology and the development of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Medicinal Chemistry

In medicinal chemistry, the modification and investigation of benzamide derivatives, including those resembling this compound, have shown significant antitumor activity. For example, MS-27-275, a synthetic benzamide derivative, was found to inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines. This derivative demonstrated marked in vivo antitumor activity against various human tumors, suggesting its potential as a novel chemotherapeutic agent (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).

Safety and Hazards

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(Trifluoromethyl)benzamido]benzamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the compound’s environmental fate suggests it is very mobile , which could influence its distribution and effects in the body.

特性

IUPAC Name |

N-(2-carbamoylphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2/c16-15(17,18)11-7-3-1-5-9(11)14(22)20-12-8-4-2-6-10(12)13(19)21/h1-8H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLWVBIPIYIFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

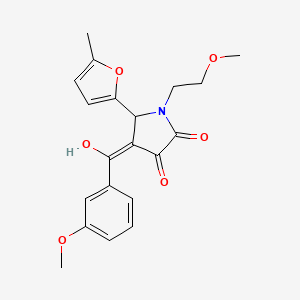

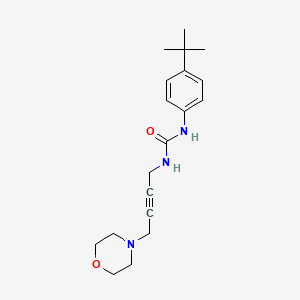

![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)

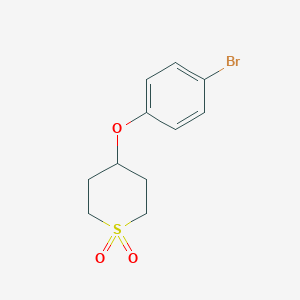

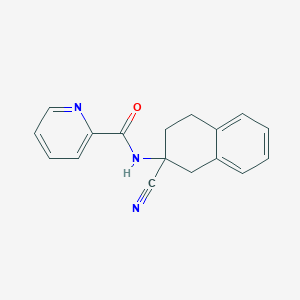

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2968124.png)

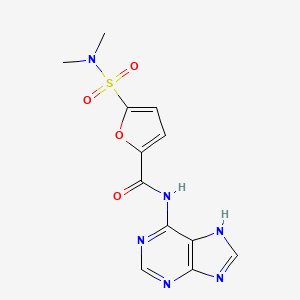

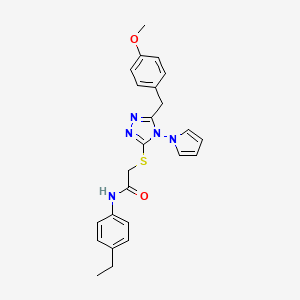

![methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2968127.png)

![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)